molecular formula C34H28N2O4S B11528450 (2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B11528450
M. Wt: 560.7 g/mol
InChI Key: XJOXRCLSMMZEPL-NDZAJKAJSA-N
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Description

(2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization, distillation, or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-6-ACETYL-5-(4-HYDROXYPHENYL)-7-METHYL-2-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
  • (2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-({4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

Uniqueness

What sets (2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE apart from similar compounds is its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C34H28N2O4S

Molecular Weight

560.7 g/mol

IUPAC Name

(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C34H28N2O4S/c1-21-31(22(2)37)32(25-13-17-27(39-3)18-14-25)36-33(38)30(41-34(36)35-21)19-23-11-15-28(16-12-23)40-20-26-9-6-8-24-7-4-5-10-29(24)26/h4-19,32H,20H2,1-3H3/b30-19+

InChI Key

XJOXRCLSMMZEPL-NDZAJKAJSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)SC2=N1)C6=CC=C(C=C6)OC)C(=O)C

Origin of Product

United States

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